2.7‑Fold Higher Radiochemical Yield for [¹⁸F]FLT Compared with Unprotected 2,3′-Anhydrothymidine (AThy)
In a direct head‑to‑head study, DMTThy delivered a radiochemical yield of 14.3 % ± 3.3 % (160 °C, 10 min), whereas unprotected AThy achieved only 5.3 % ± 1.2 % (130 °C, 30 min) under nucleophilic [¹⁸F]fluoride labeling conditions [1]. The 2.7‑fold yield advantage is accompanied by a shorter reaction time (10 min vs. 30 min), which is critical when working with the 109.8‑min half‑life of fluorine‑18.
| Evidence Dimension | Radiochemical yield of [¹⁸F]FLT |
|---|---|
| Target Compound Data | 14.3 % ± 3.3 % (DMTThy, 160 °C, 10 min) |
| Comparator Or Baseline | 5.3 % ± 1.2 % (AThy, 130 °C, 30 min) |
| Quantified Difference | 2.7‑fold higher yield; 20 min shorter reaction time |
| Conditions | Nucleophilic [¹⁸F]fluoride, 10 mg precursor, polar aprotic solvent, same research group and labeling protocol |
Why This Matters
Higher radiochemical yield and shorter synthesis time directly translate to more patient doses per production run and lower per‑dose cost in a clinical PET radiopharmacy.
- [1] Machulla, H.-J., Blocher, A., Kuntzsch, M., Piert, M., Wei, R. & Grierson, J.R. (2000) Simplified labeling approach for synthesizing 3′-deoxy-3′-[¹⁸F]fluorothymidine ([¹⁸F]FLT). J. Radioanal. Nucl. Chem., 243, 843–846. https://doi.org/10.1023/A:1010684101509 View Source
